molecular formula C7H11NS B093282 2-Isobutylthiazole CAS No. 18640-74-9

2-Isobutylthiazole

Cat. No.: B093282
CAS No.: 18640-74-9
M. Wt: 141.24 g/mol
InChI Key: CMPVUVUNJQERIT-UHFFFAOYSA-N
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Description

2-Isobutylthiazole is an organic compound with the molecular formula C7H11NS. It is a member of the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its distinctive aroma, which is often described as green and reminiscent of ripe tomatoes. It is commonly used as a flavoring agent in the food industry to enhance the taste of various products .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route for 2-Isobutylthiazole involves the condensation of mercaptoacetaldehyde dimer with 3-methylbutyraldehyde in the presence of anhydrous sodium sulfate and ammonia gas. This reaction yields 2-isobutyl-2,5-dihydrothiazole, which is then dehydrogenated using benzoquinone to produce the final product .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves the sulfo-reaction of sodium hydrosulfide and acetic acid to generate mercaptoacetaldehyde dimer, followed by condensation with 3-methylbutyraldehyde. The resulting intermediate is then dehydrogenated to yield this compound. This method is cost-effective, environmentally friendly, and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Isobutylthiazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiazolidines.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

2-Isobutylthiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Isobutylthiazole can be compared with other thiazole derivatives such as:

    2-Methylthiazole: Known for its roasted and meaty aroma, used in flavoring meat products.

    2-Acetylthiazole: Has a nutty and popcorn-like aroma, commonly used in snack foods.

    2-Propylthiazole: Exhibits a fruity and sweet aroma, used in confectionery products.

Uniqueness: this compound stands out due to its green, tomato-like aroma, making it particularly valuable in flavoring applications that require a fresh and natural tomato scent .

Properties

IUPAC Name

2-(2-methylpropyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-6(2)5-7-8-3-4-9-7/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPVUVUNJQERIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5025653
Record name 2-Isobutylthiazole
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Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; odour of tomato leaves
Record name 2-Isobutylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/967/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble water; Soluble in fats, Miscible at room temperature (in ethanol)
Record name 2-Isobutylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/967/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.993-0.997
Record name 2-Isobutylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/967/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

18640-74-9
Record name 2-Isobutylthiazole
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Record name 2-Isobutyl-1,3-thiazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-ISOBUTYLTHIAZOLE
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Record name Thiazole, 2-(2-methylpropyl)-
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Record name 2-Isobutylthiazole
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Record name 2-isobutylthiazole
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Record name 2-ISOBUTYLTHIAZOLE
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Record name 2-(2-Methylpropyl)thiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-isobutylthiazole in tomato flavor?

A1: this compound is a key aroma compound in tomatoes, contributing to the characteristic "green" and "tomato-like" odor. [, , , , , , , , ] Its concentration significantly influences consumer preference, with higher levels often associated with less preferred cultivars. [, , , , ]

Q2: How does the tomato matrix influence the volatility of this compound?

A2: Studies show that the tomato matrix, specifically the presence of CaCl2 used to inhibit enzymatic activity, can significantly reduce the volatility of this compound. [] This highlights the importance of considering matrix effects when analyzing aroma compounds.

Q3: Does the ripening stage of tomatoes affect this compound concentration?

A3: Yes, the concentration of this compound varies significantly throughout the ripening process. [, ] In some cultivars, it peaks at the turning or pink stage, while in others, it continues to increase until the red stage. []

Q4: Can processing methods impact the levels of this compound in tomato products?

A4: Yes, processing methods significantly influence this compound levels. For example, pulsed electric field (PEF) processing preserves higher levels compared to traditional thermal processing. []

Q5: Are there differences in this compound levels between traditional and hybrid tomato cultivars?

A5: Research suggests that traditional tomato cultivars often exhibit higher levels of this compound compared to their hybrid counterparts. [, ] This difference contributes to the perception of traditional cultivars having a stronger, more desirable tomato aroma. []

Q6: What is known about the biosynthesis of this compound in tomatoes?

A6: this compound is a nitrogenous volatile compound, and its production in tomatoes was recently linked to a cysteine-dependent pathway. [] An enzyme, tetrahydrothiazolidine-4-carboxylic acid N-hydroxylase, catalyzes the formation of this compound and other nitrogenous volatiles from cysteine-derived substrates and volatile aldehydes. []

Q7: Is the concentration of this compound in tomatoes genetically controlled?

A7: Yes, studies have shown that the concentration of this compound is heritable and influenced by a single gene with additive effects. [] This genetic basis opens avenues for breeding programs focused on enhancing tomato flavor.

Q8: How do ethylene and auxin, plant hormones involved in fruit ripening, affect this compound production?

A8: Both ethylene and auxin influence the biosynthesis of volatile compounds, including this compound, during tomato ripening. [] While ethylene seems to play a more dominant role in the early stages, auxin's influence becomes more pronounced as ripening progresses. []

Q9: Can environmental factors like light impact the levels of this compound in tomatoes?

A9: Yes, environmental factors like light spectrum and daily light integral can impact the accumulation of this compound in tomato fruits. [] For example, supplementing white light with green light at high intensities has been shown to reduce the percentage of this compound in tomato fruits. []

Q10: What analytical techniques are commonly employed to identify and quantify this compound in tomatoes?

A10: Several techniques are used, including:

  • Gas Chromatography-Olfactometry (GC-O): This method helps identify and assess the aroma contribution of individual volatiles, including this compound, by combining gas chromatography separation with human sensory evaluation. [, , ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to separate and identify volatile compounds based on their mass-to-charge ratio, allowing for the quantification of this compound. [, , , ]
  • Solid Phase Microextraction (SPME): This technique is used for the extraction of volatile compounds, including this compound, from the headspace of tomatoes prior to analysis by GC-MS. [, , ]
  • Dynamic Headspace (DHS) Analysis: DHS involves purging the headspace above a sample with an inert gas and trapping the volatiles on an adsorbent for subsequent analysis, allowing for a comprehensive profile of volatile compounds including this compound. [, , , ]

Q11: What challenges are associated with accurately measuring this compound in tomato samples?

A11: Accurately quantifying this compound can be challenging due to its volatility and potential interactions with the tomato matrix. [] It is crucial to consider these factors during sample preparation and analysis to ensure accurate results.

Q12: What other applications, beyond flavor, are being explored for this compound?

A12: Research on this compound extends beyond its role in tomato flavor. Studies are investigating its potential as a green corrosion inhibitor for steel in acidic environments, highlighting its diverse applications in materials science. []

Q13: Has this compound been implicated in interactions with biological systems?

A13: Yes, studies show that this compound can interact with odorant-binding proteins, like the Cynops pyrrhogaster lipocalin (Cp-Lip1), influencing surface acoustic wave (SAW) propagation velocities. [] This finding has implications for the development of bio-sensors for odorant detection.

Q14: Is there evidence of this compound being involved in insect olfaction?

A14: Interestingly, research suggests that this compound acts as an odorant ligand for the CquiOR91.2 odorant receptor in the mosquito species Culex quinquefasciatus. [] This highlights the potential ecological roles of this compound and its interaction with insect olfactory systems.

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